molecular formula C13H20N2O3 B12932647 Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate

Cat. No.: B12932647
M. Wt: 252.31 g/mol
InChI Key: LBGNGDPCMGYNDG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is particularly interesting due to its unique structure, which includes a benzyl group, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate typically involves the reaction of benzyl chloroformate with (S)-4-amino-5-hydroxypentanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate involves its ability to form stable carbamate linkages with various molecules. This stability is due to the resonance stabilization of the carbamate group, which makes it less reactive towards hydrolysis. The molecular targets and pathways involved depend on the specific application of the compound. For example, in drug delivery systems, the carbamate linkage can be cleaved under specific conditions to release the active drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification. This makes it more versatile compared to other carbamates, which typically have only one functional group .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

benzyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate

InChI

InChI=1S/C13H20N2O3/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17)/t12-/m0/s1

InChI Key

LBGNGDPCMGYNDG-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.